molecular formula C11H22N2O B12438188 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1222778-67-7

3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B12438188
CAS No.: 1222778-67-7
M. Wt: 198.31 g/mol
InChI Key: CASLEHXZTHAYRN-UHFFFAOYSA-N
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Description

(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolo[1,2-a]pyrazine ring. The isobutyl group is introduced through alkylation reactions, and the hydroxyl group at the 7-position is typically introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

    Substitution: The isobutyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol include other pyrrolo[1,2-a]pyrazine derivatives with different substituents. Examples include:

  • (3R,7R,8aS)-3-methyl-octahydropyrrolo[1,2-a]pyrazin-7-ol
  • (3R,7R,8aS)-3-ethyl-octahydropyrrolo[1,2-a]pyrazin-7-ol

Uniqueness

The uniqueness of (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and applications.

Properties

CAS No.

1222778-67-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol

InChI

InChI=1S/C11H22N2O/c1-8(2)3-9-6-13-7-11(14)4-10(13)5-12-9/h8-12,14H,3-7H2,1-2H3

InChI Key

CASLEHXZTHAYRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN2CC(CC2CN1)O

Origin of Product

United States

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